molecular formula C7H4N2O2Se B11091750 2,1,3-Benzoselenadiazole-5-carboxylic acid

2,1,3-Benzoselenadiazole-5-carboxylic acid

Cat. No.: B11091750
M. Wt: 227.09 g/mol
InChI Key: JCHHIOHRMVWFIA-UHFFFAOYSA-N
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Description

2,1,3-Benzoselenadiazole-5-carboxylic acid is an organic compound with the molecular formula C7H4N2O2Se. It is a derivative of benzoselenadiazole, a heterocyclic compound containing selenium.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzoselenadiazole-5-carboxylic acid typically involves the reaction of benzoselenadiazole with carboxylating agents under controlled conditions. One common method includes the use of selenium dioxide and an appropriate carboxylating agent to introduce the carboxylic acid group at the 5-position of the benzoselenadiazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2,1,3-Benzoselenadiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include selenoxides, selenides, and various substituted benzoselenadiazole derivatives .

Scientific Research Applications

2,1,3-Benzoselenadiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,1,3-Benzoselenadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or modulator of various enzymes and proteins. The compound’s selenium atom plays a crucial role in its reactivity and ability to form stable complexes with biological molecules .

Comparison with Similar Compounds

    2,1,3-Benzothiadiazole: A sulfur-containing analog with similar structural features but different reactivity and applications.

    2,1,3-Benzoxadiazole: An oxygen-containing analog used in similar applications but with distinct properties.

    2,1,3-Benzoselenadiazole: The parent compound without the carboxylic acid group .

Uniqueness: 2,1,3-Benzoselenadiazole-5-carboxylic acid is unique due to the presence of both selenium and a carboxylic acid group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H4N2O2Se

Molecular Weight

227.09 g/mol

IUPAC Name

2,1,3-benzoselenadiazole-5-carboxylic acid

InChI

InChI=1S/C7H4N2O2Se/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h1-3H,(H,10,11)

InChI Key

JCHHIOHRMVWFIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=N[Se]N=C2C=C1C(=O)O

Origin of Product

United States

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